molecular formula C7H7BrN2O2 B6613589 N-(5-bromo-2-hydroxypyridin-3-yl)acetamide CAS No. 102170-55-8

N-(5-bromo-2-hydroxypyridin-3-yl)acetamide

Cat. No.: B6613589
CAS No.: 102170-55-8
M. Wt: 231.05 g/mol
InChI Key: DZPXAAPHBCJNCQ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Acetamide (B32628) Moieties in Chemical Research

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, is a cornerstone in drug design and chemical synthesis. nih.gov It is a structural component in over 7,000 existing drug molecules of medicinal importance and is found in essential natural products like alkaloids and vitamins. nih.govnih.gov The nitrogen atom in the pyridine ring imparts basicity, enhances water solubility, and provides a key site for hydrogen bonding, which can be crucial for molecular interactions with biological targets such as enzymes. chiralen.com Its presence can improve a molecule's biochemical potency, metabolic stability, and cellular permeability. nih.gov The pyridine scaffold is a key feature in drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. chemicalbook.combldpharm.com Between 2014 and 2023, the US FDA approved 54 drugs containing a pyridine ring, with a significant number being anticancer agents and drugs targeting the central nervous system. thermofisher.com

The acetamide group (CH₃CONH-) is also a fundamentally important functional group in chemistry and drug development. nih.gov As the simplest amide derived from acetic acid, it serves as a versatile building block and a common feature in many bioactive compounds. nih.gov The amide bond is a key structural element in proteins and many pharmaceuticals. The acetamide moiety can act as a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling it to form stable interactions with biological macromolecules. nih.gov In drug design, the acetamide group is often used to link different molecular fragments and its derivatives have been explored for a wide range of therapeutic activities, including as COX-II inhibitors and antibacterial agents. chemspider.comchemspider.com

Research Context of Halogenated Pyridine Systems

The introduction of halogen atoms, such as bromine, onto the pyridine ring dramatically influences the molecule's physicochemical properties and reactivity. Halopyridines are considered key building blocks for the synthesis of pharmaceuticals and agrochemicals. nih.govcymitquimica.com The process of halogenating the electron-deficient pyridine ring can be challenging, often requiring harsh conditions. nih.govgoogle.com However, various synthetic methods have been developed to achieve this, including direct bromination, which can be difficult to control, and more selective, multi-step sequences. uni.lu

The presence of a halogen atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. sigmaaldrich.com This allows for the construction of more complex molecular architectures with high regiocontrol. google.com Furthermore, the halogen atom itself can be a critical part of a functional molecule, influencing its binding affinity to target proteins through halogen bonding and altering its electronic and lipophilic properties. The position of the halogen on the pyridine ring is crucial; for example, bromination can occur at the 3- or 5-positions, and specific strategies are required to achieve halogenation at the 2-, 4-, or 6-positions.

Structural Significance of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide within Amide-Pyridine Chemical Space

The compound this compound (CAS No. 102170-55-8) is a specific example within the vast amide-pyridine chemical family. chemicalbook.com While detailed research specifically on this molecule is not widely published, its structural features suggest considerable chemical and potential biological significance.

The molecule is built on a pyridine ring substituted with three key functional groups:

A bromo group at the 5-position.

A hydroxyl group at the 2-position.

An acetamide group at the 3-position.

The proximity of the 2-hydroxyl group and the 3-acetamide group is of particular structural importance. This arrangement allows for the potential formation of a stable six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the acetamide group, or between the acetamide N-H and the hydroxyl oxygen. This can enforce a more planar conformation of the side chain relative to the ring, a feature that can be critical for receptor binding. A similar compound, N-(5-bromopyridin-2-yl)acetamide, has been shown in crystal structure studies to form intermolecular hydrogen bonds that link molecules into chains. chiralen.com

The presence of multiple hydrogen bond donors and acceptors, along with the reactive bromine atom, makes this compound a versatile building block in synthetic chemistry. Its availability from chemical suppliers suggests its use in research and development, potentially as an intermediate in the synthesis of more complex molecules, such as kinase inhibitors. chemicalbook.com The specific arrangement of the bromo, hydroxyl, and acetamide groups provides a distinct pattern of electronic properties, steric bulk, and hydrogen bonding capabilities, differentiating it from its isomers, such as N-(3-bromo-5-hydroxypyridin-2-yl)acetamide, and contributing to its unique position within the amide-pyridine chemical space. nih.gov

Interactive Data Tables

Physicochemical Properties of a Structurally Related Compound

The table below shows computed physicochemical properties for N-(5-bromo-2-methylpyridin-3-yl)acetamide, a close structural analogue of the title compound where the 2-hydroxyl group is replaced by a methyl group. This data provides an estimation of the properties one might expect for this compound.

Data sourced from PubChem for CID 67151326 (N-(5-bromo-2-methylpyridin-3-yl)acetamide). nih.gov

Mentioned Chemical Compounds

The following table lists the chemical compounds discussed in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPXAAPHBCJNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227041
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-55-8
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-1,2-dihydro-2-oxo-3-pyridinyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 5 Bromo 2 Hydroxypyridin 3 Yl Acetamide and Analogues

Strategies for Halogenated Pyridine (B92270) Precursors

The initial critical step in synthesizing the target compound is the formation of the brominated 2-hydroxypyridine (B17775) core. This is typically achieved through the derivatization of existing pyridine rings.

Derivatization of 2-Hydroxypyridines

The functionalization of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone tautomer, is a foundational approach. The hydroxyl group activates the pyridine ring, directing electrophilic substitution. The synthesis of related compounds often starts with materials like 2-amino-5-bromopyridine, where the amino group is protected before further reactions. google.com For instance, a process might involve protecting the amino group, followed by a substitution reaction to introduce a protected hydroxyl group, and concluding with deprotection. google.com

The pyridine scaffold is a key structural element in many pharmaceutical and agrochemical compounds. acs.org The reactivity and regioselectivity of these precursors are influenced by the existing substituents. researchgate.net For example, the tautomeric state of 6-halo-2-hydroxypyridines, which influences their coordination chemistry, is driven by the identity of the halogen. tandfonline.com

Bromination Approaches on Pyridine Cores

Direct and regioselective bromination of the pyridine ring is a crucial step for creating the necessary precursor. The use of N-bromosuccinimide (NBS) is a common and mild method for the halogenation of activated pyridines, such as those bearing hydroxyl or amino groups. researchgate.netthieme-connect.com The reactivity of pyridines towards NBS decreases in the order of amino > hydroxy > methoxy (B1213986). researchgate.netthieme-connect.com

For 2-hydroxypyridine, bromination with NBS in acetonitrile (B52724) can yield 5-bromo-2-hydroxypyridine (B85227) as the major product, although the 3-bromo isomer may also be formed. thieme-connect.com The use of two equivalents of NBS can lead to the formation of 3,5-dibromo-2-hydroxypyridine. thieme-connect.com The choice of solvent plays a significant role in the regioselectivity of the reaction. researchgate.netthieme-connect.com

Alternative bromination methods for pyridine rings include the use of bromine in polar protic solvents or diazotization of an aminopyridine in the presence of hydrobromic acid. thieme-connect.comorgsyn.org For pyridine N-oxides, regioselective bromination can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, offering a mild alternative to reagents like Br2 or POBr3. tcichemicals.com

Formation of the Acetamide (B32628) Moiety

Once the 3-amino-5-bromo-2-hydroxypyridine (B113389) precursor is obtained, the final step is the formation of the acetamide group. This is typically achieved through standard acylation reactions.

Amidation Reactions and Amide Bond Formation

Amide bond formation is a fundamental reaction in organic synthesis. numberanalytics.com The most direct method for creating the acetamide moiety on the aminopyridine precursor is through acylation. This involves reacting the amino group with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the N-acetyl bond. libretexts.org

Various reagents have been developed to facilitate amide bond formation under mild conditions, which is particularly important for substrates that may be prone to side reactions or epimerization. nih.gov For example, the combination of n-propanephosphonic acid anhydride (T3P) and pyridine is an effective system for coupling carboxylic acids and amines. nih.gov Another modern approach for N-acylation of less reactive nitrogen-containing heterocycles utilizes di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). eurekalert.org

Enzymatic strategies, while less common in traditional organic synthesis, also offer highly selective methods for amide bond formation and represent an alternative to chemical methods. numberanalytics.comnih.gov

Coupling Reactions with Aminopyridines

Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, provide a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction can be used to couple an aryl halide with an amine or an amide. wikipedia.orgresearchgate.net In the context of synthesizing N-(5-bromo-2-hydroxypyridin-3-yl)acetamide, one could envision a strategy where a dihalopyridine, such as 3,5-dibromo-2-hydroxypyridine, is coupled with acetamide in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org

The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand, base, and solvent, with various "generations" of catalyst systems developed to expand the scope and efficiency of the reaction. wikipedia.orgresearchgate.netorganic-chemistry.org Ligands like Xantphos are often used for coupling with deactivated aminothiophenes, and the reactivity of halopyridines follows the general trend of I > Br > Cl. researchgate.net Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent an older but still relevant method for forming C-N bonds and can be an alternative to palladium-based systems. acsgcipr.org

Multi-component Reactions in Pyridine-Acetamide Synthesis

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted pyridines in a single step, aligning with the principles of green chemistry. bohrium.comnih.gov These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. acsgcipr.org

The Hantzsch pyridine synthesis is a classic example of an MCR that produces dihydropyridines, which can then be oxidized to pyridines. acsgcipr.org Modern variations of MCRs for pyridine synthesis often employ metal catalysts or organocatalysts to achieve high yields and selectivity. bohrium.comnih.gov For instance, a four-component reaction of an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound can yield highly functionalized dihydropyridines. bibliomed.org While a direct MCR for this compound is not explicitly detailed, the principles of MCRs could be applied to construct a similarly substituted pyridine-acetamide core structure in a convergent manner. bohrium.com

Chemo- and Regioselective Synthesis Considerations

The synthesis of substituted pyridines like this compound demands precise control over chemo- and regioselectivity. The inherent reactivity of the pyridine ring is complex, with multiple non-equivalent positions available for functionalization. nih.gov The electronic properties of existing substituents play a critical role in directing subsequent chemical transformations. In the case of the target molecule, the interplay between the electron-donating hydroxyl group at the C2 position, the electron-withdrawing bromo group at the C5 position, and the acetamido group at the C3 position dictates the reactivity and the site of further reactions.

Achieving selectivity is a significant challenge because pyridines are electron-deficient, which makes electrophilic substitution difficult without activating groups. mdpi.com Conversely, the nitrogen atom can coordinate with metal catalysts, which can complicate transition metal-catalyzed reactions by deactivating the catalyst or directing the reaction to an undesired position, typically adjacent to the nitrogen. bohrium.comeurekaselect.com Methodologies must therefore be carefully chosen to navigate the intrinsic reactivity of the pyridine core and the directing effects of its substituents to achieve the desired isomer. mdpi.com For instance, C-H arylation of pyridines with electron-withdrawing groups has been shown to favor the C3 and C4 positions, a selectivity that complements other functionalization methods. nih.gov

Advanced Synthetic Approaches

Modern organic synthesis provides several powerful tools for the modification of heterocyclic compounds, including palladium-catalyzed cross-coupling, nucleophilic dearomatization, and C-H activation. These methods offer sophisticated pathways to create analogues of this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromine atom at the C5 position serves as an effective handle for such reactions. The general catalytic cycle for these couplings involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. fiveable.melibretexts.org

The Suzuki-Miyaura coupling utilizes an organoboron reagent (such as a boronic acid or ester) as the coupling partner. libretexts.orgmdpi.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net By applying the Suzuki reaction to the bromo-substituted pyridine core, a diverse range of aryl or vinyl groups can be introduced at the C5 position.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net This reaction provides a direct route to introduce alkynyl moieties onto the pyridine ring at the C5 position, creating precursors for further synthetic elaborations. youtube.com

ReactionCoupling PartnerResulting Moiety at C5Significance
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Aryl Group (Ar)Forms biaryl structures, crucial in materials science and medicinal chemistry. mdpi.com
Sonogashira CouplingTerminal Alkyne (RC≡CH)Alkynyl Group (C≡CR)Introduces a linear alkyne functional group, a versatile handle for click chemistry and further transformations. researchgate.net

Nucleophilic Dearomatization Strategies

Nucleophilic dearomatization is a powerful strategy for converting flat, aromatic compounds into complex, three-dimensional saturated or partially saturated heterocycles. scinito.ainih.gov Direct nucleophilic attack on the pyridine ring is challenging due to the energy required to break its aromaticity. nih.gov Therefore, the pyridine ring typically requires activation to enhance its electrophilicity. mdpi.com

A common activation method involves the formation of an N-acylpyridinium salt in situ, which can then react with a wide range of nucleophiles. mdpi.comsemanticscholar.org The nucleophilic addition generally occurs with high regioselectivity at the C2 or C4 positions. This approach transforms the pyridine into a dihydropyridine (B1217469) derivative, which can be a stable final product or an intermediate that can be further modified. mdpi.comsemanticscholar.org This strategy allows for the construction of complex molecular scaffolds from simple pyridine precursors, which is of great interest for the synthesis of biologically active compounds. nih.gov

C-H Activation Methodologies

Direct C-H activation has emerged as an efficient and atom-economical method for functionalizing heterocyclic compounds, avoiding the need for pre-functionalized starting materials like organohalides. nih.gov However, the C-H functionalization of pyridines presents significant challenges due to the high energy of the C-H bonds and the tendency of the pyridine nitrogen to coordinate with and deactivate the metal catalyst. bohrium.comeurekaselect.com

Despite these difficulties, several catalytic systems have been developed for the direct arylation, olefination, and alkylation of pyridine C-H bonds. nih.govnih.gov For analogues of this compound, the remaining C-H bonds at the C4 and C6 positions are potential sites for functionalization. The regioselectivity of these reactions is governed by a combination of steric and electronic factors, including the directing effects of the existing substituents and the choice of catalyst and ligands. nih.gov For example, palladium-catalyzed C3-arylation of pyridines has been achieved with high selectivity, demonstrating the potential to functionalize positions that are often difficult to access through classical methods. nih.gov


Spectroscopic and Structural Elucidation of N 5 Bromo 2 Hydroxypyridin 3 Yl Acetamide

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the analysis of similar structures, such as N-(5-bromo-2-methylpyridin-3-yl)acetamide and 3-bromo-5-hydroxypyridine, the anticipated chemical shifts (δ) are outlined below.

The pyridinyl protons, influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl and acetamido groups, would appear in the aromatic region. The proton at the C4 position is expected to be a singlet, while the proton at the C6 position would also likely appear as a singlet. The chemical shifts for these aromatic protons are typically found between δ 7.0 and 8.5 ppm.

The protons of the acetamido group, specifically the NH proton and the methyl (CH₃) protons, will also be present. The NH proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the range of δ 8.0-10.0 ppm. The methyl protons will appear as a sharp singlet, typically in the upfield region around δ 2.0-2.5 ppm. The hydroxyl (OH) proton will also present as a broad singlet, with a chemical shift that is highly dependent on solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H4~7.5 - 8.0s
H6~7.0 - 7.5s
NH~8.0 - 10.0br s
CH₃~2.0 - 2.5s
OHVariablebr s

Note: 's' denotes a singlet and 'br s' denotes a broad singlet. The predicted values are based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the acetamido group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons of the pyridine (B92270) ring will resonate between δ 100 and 160 ppm. The carbon atom attached to the bromine (C5) will be influenced by the heavy atom effect, and its chemical shift can be predicted around δ 100-110 ppm. The carbon bearing the hydroxyl group (C2) and the carbon with the acetamido group (C3) are expected at approximately δ 150-160 ppm and δ 120-130 ppm, respectively. The C4 and C6 carbons will have shifts influenced by their position relative to the substituents. The methyl carbon of the acetamido group will appear significantly upfield, typically around δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
C2~155
C3~125
C4~130
C5~105
C6~140
CH₃~25

Note: The predicted values are based on data from analogous compounds.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netsdsu.edu

COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, this would be most useful in confirming the assignments of the aromatic protons if any coupling were present.

HSQC: This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be instrumental in definitively linking each proton signal to its corresponding carbon signal, for instance, connecting the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amide should also be visible in this region, typically around 3300 cm⁻¹. The C=O stretching of the amide (Amide I band) will be a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1550-1600 cm⁻¹.

The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
N-HStretching~3300
C=OStretching (Amide I)1650-1680 (strong)
N-HBending (Amide II)1550-1600
Aromatic C=C/C=NStretching1400-1600
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-3000
C-BrStretching500-600

Note: The predicted values are based on data from analogous compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific Raman data for this compound has been found, predictions can be made based on its structure.

The C=O stretching vibration, which is strong in the IR spectrum, would likely be a weaker band in the Raman spectrum. Conversely, the aromatic ring stretching vibrations are typically strong and sharp in Raman spectra, appearing in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration should also give a distinct signal in the lower frequency region. Raman spectroscopy is particularly useful for observing non-polar bonds, which may be weak or absent in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is critical for confirming the molecular weight of a synthesized compound. For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular formula, C₇H₇BrN₂O₂.

Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum of this compound is anticipated to exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of roughly equal intensity separated by two mass units.

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M+H]⁺230.9767232.9747
[M+Na]⁺252.9586254.9566

Note: This table represents predicted values. Actual experimental data is required for confirmation.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4

Note: This table is a hypothetical representation. Experimental data from single-crystal X-ray diffraction is necessary to determine the actual parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions within the aromatic pyridine ring and the carbonyl group of the acetamide (B32628) moiety. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

Solventλmax 1 (nm)λmax 2 (nm)
EthanolData not availableData not available
MethanolData not availableData not available
DichloromethaneData not availableData not available

Note: This table illustrates the type of data obtained from UV-Vis spectroscopy. Specific experimental measurements are required to populate it.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₇H₇BrN₂O₂), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. This serves as a crucial check for the purity and empirical formula of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)36.39Data not available
Hydrogen (H)3.05Data not available
Nitrogen (N)12.12Data not available

Note: The theoretical percentages are calculated based on the molecular formula. Experimental data is needed for comparison and confirmation of purity.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. For this compound, DFT calculations can elucidate its fundamental chemical characteristics. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

The electronic structure of a molecule is defined by the arrangement of its electrons in molecular orbitals. Of these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. youtube.comwikipedia.org These are known as the Frontier Molecular Orbitals (FMOs), and they govern the molecule's reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-hydroxypyridine (B17775) ring, particularly on the oxygen and nitrogen atoms and the pi-system of the ring. The electron-donating nature of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups enhances the electron density in this region. The LUMO, conversely, is likely distributed over the pyridine ring and the carbonyl group of the acetamide moiety, which can accept electron density. The bromine atom, being electronegative, also influences the distribution of these orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov Theoretical calculations for similar pyridine derivatives suggest that the HOMO-LUMO gap for this compound would render it a moderately reactive species. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterValue (eV)Description
EHOMO -6.25Energy of the Highest Occupied Molecular Orbital
ELUMO -1.80Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.45Indicator of chemical reactivity and kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgmdpi.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the hydroxyl oxygen, the carbonyl oxygen of the acetamide group, and to a lesser extent, the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the amide proton are expected to be the most positive regions. researchgate.netresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear visual guide to the molecule's reactive behavior, highlighting the nucleophilic (oxygen, nitrogen) and electrophilic (protons) centers. libretexts.org

Table 2: Hypothetical Molecular Electrostatic Potential Values at Key Sites

Atomic SitePotential (kcal/mol)Implication
Hydroxyl Oxygen (O) -45.0Strong nucleophilic site, prone to electrophilic attack
Carbonyl Oxygen (O) -40.5Nucleophilic site
Amide Hydrogen (H) +55.0Strong electrophilic site, potential H-bond donor
Hydroxyl Hydrogen (H) +60.2Strongest electrophilic site, acidic proton

Conceptual DFT provides a set of reactivity indices that quantify the reactivity of a molecule. nih.govresearchgate.net These global and local descriptors help in predicting the most probable pathways for chemical reactions.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov Hardness and softness are related to the HOMO-LUMO gap; hard molecules have a large gap, while soft molecules have a small gap. The electrophilicity index (ω) measures the ability of a molecule to accept electrons. nih.gov

Local Reactivity Descriptors: The Fukui function, f(r), is a key local descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the condensed Fukui functions on each atom, one can predict which atoms are most likely to participate in a reaction. For instance, the site with the highest value for f+(r) is the most susceptible to nucleophilic attack, while the site with the highest f-(r) is favored for electrophilic attack.

These indices are crucial for understanding the molecule's behavior in chemical reactions, such as its interaction with other reagents or its potential metabolic pathways. researchgate.net

Table 3: Hypothetical Conceptual DFT Reactivity Indices

ParameterValueDescription
Electronegativity (χ) 4.025 eVTendency to attract electrons
Chemical Hardness (η) 2.225 eVResistance to change in electron configuration
Electrophilicity Index (ω) 3.64 eVGlobal electrophilic nature of the molecule
Nucleophilicity Index (N) 2.22 eVGlobal nucleophilic nature of the molecule

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, optimized geometry, molecules in reality are dynamic entities that constantly vibrate and change conformation. Molecular Dynamics (MD) simulations are used to study this dynamic behavior over time. nih.gov An MD simulation for this compound, typically performed in a simulated solvent environment, would provide crucial information about its conformational landscape.

Key areas of investigation would include:

Torsional Flexibility: The simulation can explore the rotation around single bonds, particularly the C-N bond of the acetamide group. This would reveal the preferred orientation of the acetyl group relative to the pyridine ring and the energy barriers between different conformations.

Intramolecular Hydrogen Bonding: MD can assess the stability and dynamics of potential intramolecular hydrogen bonds, for example, between the hydroxyl group and the adjacent acetamido nitrogen or carbonyl oxygen.

Solvent Effects: By simulating the molecule in an explicit solvent like water, MD can reveal how solvent molecules interact with the compound and influence its conformation and flexibility. cas.cz

Understanding the accessible conformations is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a specific protein or enzyme target. tubitak.gov.trd-nb.info This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Given the structural motifs present in this compound (hydroxypyridine, acetamide), potential targets could include:

Kinases: Many kinase inhibitors feature pyridine or similar heterocyclic scaffolds. nih.govcncb.ac.cn

Metalloenzymes: The hydroxyl and carbonyl groups are excellent metal chelators, suggesting potential inhibition of metalloenzymes. nih.gov

Other Enzymes: Acetamide and pyridine derivatives have been studied as inhibitors for various enzymes, including monoamine oxidase (MAO) and histone deacetylases (HDACs). nih.govnih.gov

A docking study would involve placing the ligand into the active site of a target protein and scoring the different binding poses based on factors like binding energy and intermolecular interactions. The analysis would focus on identifying key interactions such as:

Hydrogen Bonds: Formed between the ligand's H-bond donors (hydroxyl, amide N-H) and acceptors (hydroxyl O, carbonyl O) and residues in the protein's active site.

Hydrophobic Interactions: Involving the aromatic pyridine ring.

Halogen Bonds: The bromine atom could potentially form halogen bonds with electron-rich atoms in the binding pocket.

Table 4: Hypothetical Molecular Docking Results Against a Kinase Target

ParameterValueDescription
Binding Affinity -8.5 kcal/molPredicted strength of the ligand-target interaction
Key H-Bonding Residues Glu116, Gly117Amino acids forming hydrogen bonds with the ligand
Key Hydrophobic Residues Leu52, Val88Amino acids forming hydrophobic contacts with the ligand
Predicted Inhibition Constant (Ki) 0.25 µMPredicted concentration for 50% inhibition

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov If a series of analogues of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The process involves:

Data Set: A collection of structurally similar molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These can describe various properties:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. researchgate.netresearchgate.net Studies on related acetamide and pyridine derivatives have shown that factors like hydrophobicity, molecular shape, and electronic properties are often crucial for their biological activity. nih.govnih.gov

Table 5: Typical Molecular Descriptors Used in QSAR Studies for Pyridine Derivatives

Descriptor TypeExample DescriptorProperty Described
Electronic Dipole MomentPolarity and charge distribution
Hydrophobic LogPLipophilicity and membrane permeability
Steric Molar Refractivity (MR)Molecular volume and polarizability
Topological Wiener IndexMolecular branching and compactness
Quantum Chemical ELUMOElectron-accepting ability

In-Depth Analysis of this compound: A Review of Publicly Available Scientific Data

A comprehensive review of publicly accessible scientific literature and data reveals a significant gap in the detailed computational and theoretical investigation of the chemical compound this compound. Despite its availability from chemical suppliers and its citation in patent literature, specific studies detailing its crystal structure, intermolecular interactions, and computational parameters for chemical space exploration are not readily found in the public domain.

This article aims to address the specified topics based on the available information. However, for sections requiring in-depth experimental or computational data, such as Hirshfeld surface analysis, the lack of specific studies on this compound necessitates a discussion of the methodologies and the nature of the data that would be expected from such analyses, drawing on general principles and studies of analogous compounds.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. For N-(5-bromo-2-hydroxypyridin-3-yl)acetamide, theoretical investigations could offer significant insights into its electronic structure, reactivity, and potential as a scaffold in medicinal chemistry.

A detailed understanding of the intermolecular interactions within the crystal lattice of this compound would require single-crystal X-ray diffraction data, which is not publicly available. However, from this data, a Hirshfeld surface analysis could be performed to quantify the various non-covalent interactions that stabilize the crystal packing.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

For a molecule like this compound, the following interactions would be anticipated and could be quantified using Hirshfeld analysis:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group and the amide (N-H) group as hydrogen bond donors, and the carbonyl oxygen (C=O), the hydroxyl oxygen, and the pyridine (B92270) nitrogen as hydrogen bond acceptors, suggests that hydrogen bonding would be a dominant feature in the crystal packing. Red spots on the dnorm map would indicate these strong interactions.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding, acting as an electrophilic region that can interact with nucleophiles.

π-π Stacking: The aromatic pyridine ring could engage in π-π stacking interactions with adjacent molecules, which would be visualized on the shape-indexed and curvedness maps.

van der Waals Forces: A significant portion of the surface would also be governed by weaker van der Waals forces, particularly H···H, C···H, and Br···H contacts.

In the absence of direct experimental data, computational methods are invaluable for predicting key physicochemical and pharmacokinetic properties, which are crucial for assessing the "drug-likeness" of a compound. These predictions help in prioritizing compounds for further synthesis and testing in drug discovery programs.

For this compound, various parameters can be calculated using established computational models and software.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueSignificance
Molecular Formula C7H7BrN2O2Defines the elemental composition.
Molecular Weight 231.05 g/mol Influences absorption and diffusion.
XlogP3 1.1A measure of lipophilicity, affecting solubility and permeability.
Hydrogen Bond Donors 2The -OH and N-H groups.
Hydrogen Bond Acceptors 4The two oxygen atoms and two nitrogen atoms.
Rotatable Bonds 1Indicates molecular flexibility.
Topological Polar Surface Area (TPSA) 68.8 ŲPredicts transport properties.

This data is computationally generated and serves as an estimation.

These parameters can be further used to assess compliance with various "drug-likeness" rules, such as Lipinski's Rule of Five, which are guidelines to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

Table 2: Drug-Likeness Profile of this compound based on Predicted Parameters

RuleParameterPredicted ValueCompliance
Lipinski's Rule of Five Molecular Weight< 500Yes
logP< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Veber's Rule Rotatable Bonds≤ 10Yes
TPSA≤ 140 ŲYes

This analysis is based on computationally predicted values.

The computational profile of this compound suggests that it possesses physicochemical properties that fall within the range of orally bioavailable drugs. Such in silico assessments are a critical first step in modern drug discovery, allowing for the efficient screening of large virtual libraries of compounds.

Chemical Reactivity and Derivatization Studies of N 5 Bromo 2 Hydroxypyridin 3 Yl Acetamide

Reactions at the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for synthetic modification, primarily through cross-coupling and nucleophilic substitution reactions.

The bromine substituent on the pyridine ring is well-suited for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organohalide with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org For N-(5-bromo-2-hydroxypyridin-3-yl)acetamide, this reaction would involve its treatment with various aryl or heteroaryl boronic acids. A study on the closely related N-[5-bromo-2-methylpyridine-3-yl]acetamide demonstrated efficient Suzuki cross-coupling with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. nih.gov It was noted that both electron-donating and electron-withdrawing substituents on the arylboronic acid were well-tolerated, leading to the corresponding pyridine derivatives in moderate to good yields. nih.gov A similar reactivity pattern is anticipated for this compound.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂ON-(5-phenyl-2-hydroxypyridin-3-yl)acetamide85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃TolueneN-(5-(4-methoxyphenyl)-2-hydroxypyridin-3-yl)acetamide82
3Thiophen-2-ylboronic acidPd(dppf)Cl₂K₂CO₃DMEN-(5-(thiophen-2-yl)-2-hydroxypyridin-3-yl)acetamide75

Data is illustrative and based on typical Suzuki reaction outcomes.

Buchwald-Hartwig Amination (C-N Bond Formation): This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides and amines. organic-chemistry.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines. The amination of bromopyridines is a well-established process. For instance, the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine has been successfully carried out using a palladium catalyst with (±)-BINAP as the ligand and NaOBuᵗ as the base. chemspider.com It is expected that this compound would similarly react with various amines under these or similar conditions to yield 5-amino-substituted pyridine derivatives.

Table 2: Examples of Buchwald-Hartwig Amination Reactions

EntryAmineCatalystLigandBaseProductYield (%)
1MorpholinePd₂(dba)₃BINAPNaOBuᵗN-(5-(morpholin-4-yl)-2-hydroxypyridin-3-yl)acetamide78
2AnilinePd(OAc)₂XPhosK₃PO₄N-(5-(phenylamino)-2-hydroxypyridin-3-yl)acetamide70
3BenzylaminePd₂(dba)₃DavePhosCs₂CO₃N-(5-(benzylamino)-2-hydroxypyridin-3-yl)acetamide75

Data is illustrative and based on typical Buchwald-Hartwig amination outcomes.

Ullmann Condensation (C-O Bond Formation): The Ullmann condensation is a copper-catalyzed reaction that can be used to form diaryl ethers from an aryl halide and a phenol. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern methods often use ligands to facilitate the reaction at lower temperatures. organic-chemistry.org The reaction of this compound with various phenols in the presence of a copper catalyst and a base would be expected to yield the corresponding 5-aryloxy derivatives.

Table 3: Examples of Ullmann Condensation for C-O Bond Formation

EntryPhenolCatalystLigandBaseProductYield (%)
1PhenolCuI1,10-PhenanthrolineCs₂CO₃N-(5-phenoxy-2-hydroxypyridin-3-yl)acetamide65
24-CresolCuIN,N-DimethylglycineK₂CO₃N-(5-(p-tolyloxy)-2-hydroxypyridin-3-yl)acetamide68
3GuaiacolCu₂OSalicylaldoximeK₃PO₄N-(5-(2-methoxyphenoxy)-2-hydroxypyridin-3-yl)acetamide62

Data is illustrative and based on typical Ullmann condensation outcomes.

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SₙAr) can occur under certain conditions, particularly if the pyridine ring is activated by electron-withdrawing groups. In the case of this compound, the reactivity towards SₙAr at the bromine position would be influenced by the electronic properties of the acetamido and hydroxyl groups. The pyridone tautomer (see section 5.2.2) would likely be more susceptible to this type of reaction.

Reactions at the Hydroxyl Group

The hydroxyl group at the 2-position is a versatile handle for introducing a variety of functional groups through etherification and esterification, and it also plays a crucial role in the tautomeric equilibrium of the molecule.

Standard procedures for ether and ester formation can be applied to the hydroxyl group of this compound.

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis, reacting the corresponding pyridoxide with an alkyl halide. The formation of the pyridoxide is typically achieved by treatment with a suitable base, such as sodium hydride or potassium carbonate.

Esterification: Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct.

Table 4: Examples of Etherification and Esterification Reactions

EntryReagentReaction TypeBaseProductYield (%)
1Methyl iodideEtherificationK₂CO₃N-(5-bromo-2-methoxypyridin-3-yl)acetamide90
2Benzyl bromideEtherificationNaHN-(5-bromo-2-(benzyloxy)pyridin-3-yl)acetamide85
3Acetic anhydrideEsterificationPyridine3-acetamido-5-bromopyridin-2-yl acetate92
4Benzoyl chlorideEsterificationEt₃N3-acetamido-5-bromopyridin-2-yl benzoate88

Data is illustrative and based on standard organic synthesis procedures.

2-Hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding pyridone form, in this case, 3-acetamido-5-bromo-1H-pyridin-2-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of other substituents on the ring. In many cases, the pyridone tautomer is the more stable form. The presence of these two tautomers can lead to different reactivity profiles. For example, alkylation reactions could potentially occur at the exocyclic oxygen of the 2-hydroxypyridine (B17775) form or at the ring nitrogen of the pyridone form.

Reactions at the Acetamide (B32628) Nitrogen

The acetamide group offers further opportunities for chemical modification, although it is generally less reactive than the bromine substituent or the hydroxyl group. The nitrogen of the acetamide is typically not nucleophilic due to the delocalization of its lone pair onto the adjacent carbonyl group. However, under certain conditions, reactions such as N-alkylation or hydrolysis can be achieved.

N-Alkylation: While direct alkylation of the amide nitrogen is challenging, it can sometimes be accomplished using a strong base to deprotonate the amide followed by reaction with an alkylating agent.

Hydrolysis: The acetamide group can be hydrolyzed back to the corresponding amine (3-amino-5-bromo-2-hydroxypyridine) under either acidic or basic conditions, typically requiring heating. This deprotection step can be useful in a multi-step synthesis to unmask the amino group for further functionalization.

Alkylation and Acylation

The this compound molecule possesses two primary sites for alkylation and acylation: the 2-hydroxy group and the 3-acetamide group. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form. This gives rise to ambident nucleophilicity, where reactions with electrophiles can occur at either the nitrogen or the oxygen atom.

Alkylation:

The alkylation of 2-hydroxypyridines can lead to either N-alkylation, forming N-alkyl-2-pyridones, or O-alkylation, yielding 2-alkoxypyridines. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence or absence of a base. researchgate.net Conventionally, these reactions are performed with alkyl halides or alkylsulfonates under basic conditions. researchgate.net The deprotonation of the pyridone with a base creates an ambident nucleophile. researchgate.net Research has shown that specific N-alkylation of 2-hydroxypyridines can be achieved under catalyst- and base-free conditions with organohalides. researchgate.net

Table 1: Potential Alkylation Products of this compound

Product Name Site of Alkylation General Structure
N-alkyl-3-acetamido-5-bromo-2-pyridone Nitrogen

Acylation:

Acylation reactions on this compound can also occur at multiple sites. The acetamide nitrogen is generally less reactive towards further acylation due to the electron-withdrawing effect of the adjacent carbonyl group. The more likely sites for acylation are the 2-hydroxy group and the amino group of the acetamide, should the amide bond be cleaved first. The reaction of the related compound, 3-amino-5-bromopyridine (B85033), with acetic anhydride in the presence of a base like pyridine or triethylamine yields N-(5-bromopyridin-3-yl)acetamide. This suggests that under appropriate conditions, the amino group is readily acylated. Acylation of the hydroxyl group would lead to the formation of an ester.

Amide Bond Modifications and Hydrolysis

The acetamide group at the 3-position of the pyridine ring is susceptible to modification and hydrolysis.

Hydrolysis:

The amide bond can be cleaved under both acidic and basic conditions to yield 3-amino-5-bromo-2-hydroxypyridine (B113389) and acetic acid. This hydrolysis reaction is a common transformation for amides and can be facilitated by heating with aqueous acid or base.

Amide Bond Modifications:

Beyond complete hydrolysis, the amide bond can undergo various modifications. For instance, the hydrogen on the amide nitrogen can be substituted. Additionally, the amide group can participate in cyclization reactions with appropriately positioned functional groups. The synthesis of N-(5-bromopyridin-2-yl)acetamide from (1E)-1-(5-bromopyridin-2-yl)-N-hydroxyethanimine using propylphosphonic anhydride demonstrates a method of forming the acetamide functionality. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is substituted with an activating hydroxyl group, an activating acetamido group, and a deactivating bromo group. The interplay of these substituents, along with the inherent electron-deficient nature of the pyridine ring, dictates its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like the hydroxyl and acetamido groups can facilitate EAS. These groups are ortho-, para-directors. The bromo group, while deactivating, is also an ortho-, para-director. masterorganicchemistry.com

Considering the positions of the existing substituents on this compound:

The hydroxyl group at C2 directs incoming electrophiles to positions C3 (already substituted) and C5 (already substituted).

The acetamido group at C3 directs to C2 (already substituted) and C4.

The bromo group at C5 directs to C4 and C6.

Based on the combined directing effects, the most likely positions for electrophilic attack are C4 and C6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Substituent Position Type Directing Effect
-OH 2 Activating ortho, para (to positions 3 and 5)
-NHCOCH₃ 3 Activating ortho, para (to positions 2 and 4)

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly with a good leaving group present. The bromine atom at the 5-position serves as a potential leaving group. The electron-withdrawing character of the pyridine nitrogen enhances the electrophilicity of the carbon atoms, making them susceptible to nucleophilic attack. The concerted SNAr reaction of 5-bromo-1,2,3-triazines with phenols highlights a modern approach to such substitutions on halogenated heterocycles. nih.gov A similar reactivity can be anticipated for this compound, where various nucleophiles could displace the bromide.

Dearomatization Reactions of the Pyridine Scaffold

Dearomatization reactions are powerful tools for converting flat, aromatic structures into three-dimensional, saturated or partially saturated heterocycles. acs.org These reactions are of significant interest as they provide access to novel chemical space. The pyridine scaffold of this compound can undergo dearomatization through several methods.

Catalytic Hydrogenation:

One of the most common methods for dearomatization is catalytic hydrogenation. Using catalysts such as platinum, palladium, or rhodium under hydrogen pressure, the pyridine ring can be fully reduced to a piperidine (B6355638) ring. The reaction conditions can often be tuned to achieve partial reduction, yielding dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates.

Chemical Reduction:

Chemical reducing agents can also be employed for the dearomatization of pyridines. For instance, hydrosilylation catalyzed by transition metals like iridium can lead to the formation of 1,2-dihydropyridines. acs.org Another approach involves the use of copper hydride complexes, which can catalyze the C–C bond-forming dearomatization of pyridines under mild conditions. acs.org Ruthenium complexes have been shown to be effective for the regioselective 1,4-dearomatization of pyridines with pinacol (B44631) boranes. acs.org The substituents on the pyridine ring can influence the regioselectivity and feasibility of these reactions.

Table 3: Mentioned Compounds

Compound Name
This compound
N-alkyl-3-acetamido-5-bromo-2-pyridone
2-alkoxy-3-acetamido-5-bromopyridine
3-amino-5-bromopyridine
N-(5-bromopyridin-3-yl)acetamide
Acetic anhydride
Pyridine
Triethylamine
3-amino-5-bromo-2-hydroxypyridine
Acetic acid
(1E)-1-(5-bromopyridin-2-yl)-N-hydroxyethanimine
N-(5-bromopyridin-2-yl)acetamide
Propylphosphonic anhydride
5-bromo-1,2,3-triazines
Phenols
Dihydropyridine
Tetrahydropyridine
Piperidine

Structure Activity Relationship Sar Studies of N 5 Bromo 2 Hydroxypyridin 3 Yl Acetamide Analogues

Impact of Substituent Modifications on the Pyridine (B92270) Ring

The pyridine ring is a core component of many biologically active compounds, offering sites for modification that can significantly alter a molecule's properties. nih.gov In the context of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide, substitutions on this ring, particularly involving the halogen and hydroxyl groups, are critical determinants of molecular interactions and biological activity.

The presence and nature of a halogen atom on the pyridine ring can profoundly influence the compound's physicochemical properties and its interactions with biological targets. Halogens can affect lipophilicity, electronic distribution, and the potential for halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. rsc.orgnih.gov

The electronegativity and size of the halogen atom are key factors. For instance, the substitution of bromine with other halogens like chlorine or fluorine would alter the molecule's electrostatic potential and steric profile. wikipedia.org The order of interaction strength for halogen bonds typically follows I > Br > Cl > F. nih.gov This suggests that while the bromo-substituent in the parent compound can form significant halogen bonds, replacing it with iodine could potentially enhance these interactions, whereas chlorine or fluorine would likely weaken them. These interactions can be crucial for binding to target proteins. nih.gov

Studies on related heterocyclic compounds have shown that the position and nature of the halogen substituent can dictate the binding affinity and selectivity. For example, in a series of pyridine-functionalized dyes, interactions were most significant with iodo-substituted arenes compared to their bromo and chloro counterparts. nih.govnih.gov

Table 1: Impact of Halogen Substitution on a Pyridine Ring Analogue

Analogue Halogen at C5 Relative Interaction Strength Key Interaction Type
Parent Bromo Moderate Halogen Bond, Hydrophobic
Analogue A Chloro Weaker Halogen Bond, Hydrophobic
Analogue B Iodo Stronger Halogen Bond, Hydrophobic
Analogue C Fluoro Weakest Dipole-Dipole

Note: This table is a representative example based on general principles of halogen bonding and may not reflect the exact results for this compound without specific experimental data.

The 2-hydroxyl group on the pyridine ring is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. nih.gov Its presence is often essential for the biological activity of pyridinone-containing molecules. frontiersin.org Modification or replacement of this group can drastically alter the compound's binding mode and efficacy.

Bioisosteric replacement is a common strategy in medicinal chemistry to improve a compound's properties while retaining its biological activity. nih.govresearchgate.net For the hydroxyl group, common bioisosteres include amines, thiols, and in some cases, a fluorine atom. chemrxiv.org Replacing the hydroxyl group with a methoxy (B1213986) group, for instance, would eliminate its hydrogen bond donating ability, which could be detrimental if this interaction is crucial for target binding.

In a study on flavonoid acetamides, the strategic placement of hydroxyl groups was found to be vital for their antioxidant and bioavailability properties. mdpi.com Similarly, for pyridinone-based inhibitors, the hydroxyl-pyridinone moiety was determined to be crucial for their antifungal activity. frontiersin.org The replacement of a hydroxyl group with a fluorine atom, a common bioisosteric switch to block metabolic oxidation, can have variable effects on lipophilicity and activity, sometimes leading to unexpected decreases in logP. chemrxiv.org

Table 2: Potential Bioisosteric Replacements for the 2-Hydroxyl Group

Substitution Potential Change in Interaction Expected Impact on Activity
-OCH₃ Loss of H-bond donor capability Likely decrease
-NH₂ Maintains H-bond donor/acceptor ability May be retained or altered
-SH Weaker H-bond donor Likely decrease
-F Acts as H-bond acceptor only Potentially significant change

Note: This table represents potential outcomes of bioisosteric replacement based on established principles.

Variations within the Acetamide (B32628) Moiety

Systematic variations of the acetamide group can lead to significant changes in biological activity. For instance, replacing the methyl group with larger alkyl or aryl substituents can explore additional binding pockets in a target protein. In a study of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, modifications to the group attached to the acetamide nitrogen were systematically explored to establish structure-activity relationships. mdpi.com Similarly, research on other acetamide-containing scaffolds has shown that even small changes, such as the introduction of different substituents on a phenyl ring attached to the acetamide, can fine-tune the biological activity. researchgate.net

In some cases, the entire acetamide group can be replaced with other linkers to alter the compound's properties. However, the acetamide functional group is prevalent in many clinically used drugs due to its favorable therapeutic potential. nih.govarchivepp.com

Table 3: SAR of Acetamide Moiety Variations in a Related Pyridinone Series

Compound R Group on Acetamide Relative Activity
Parent Analogue -CH₃ Baseline
Analogue D -CH₂CH₃ Increased
Analogue E -Cyclopropyl Significantly Increased
Analogue F -Phenyl Decreased

Note: This data is illustrative, based on SAR trends observed in similar compound series.

Stereochemical Influences on Activity

While this compound itself is achiral, the introduction of chiral centers through modification of its side chains can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms is critical for the specific interaction between a drug and its biological target. researchgate.net

For example, if the methyl group of the acetamide moiety were replaced with a larger, asymmetric group, this would introduce a stereocenter. The resulting enantiomers could exhibit different potencies, with one enantiomer fitting more snugly into the binding site of a target protein than the other. This stereoselectivity is a common phenomenon in pharmacology.

Although specific studies on the stereochemistry of this compound analogues are not widely available, research on other complex molecules demonstrates the importance of stereochemistry. For instance, in a series of phenylalanine-containing peptidomimetics, the stereochemistry at the alpha-carbon was crucial for their anti-HIV activity. mdpi.com

Scaffold Hopping and Privileged Structure Integration

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. researchgate.netnih.gov This can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency or better pharmacokinetics, and can provide a path to new intellectual property. nih.govresearchgate.net The pyridinone core itself is considered a privileged structure, as it is found in numerous compounds with a wide range of biological activities. nih.govfrontiersin.org

Starting from the this compound scaffold, one could replace the pyridinone ring with other heterocyclic systems that can present the key pharmacophoric features (the bromo, hydroxyl, and acetamido groups) in a similar spatial arrangement. For example, a pyrimidinone or a pyridazinone ring could be considered as a potential bioisosteric replacement for the pyridinone core. nih.gov This approach has been successfully used to develop novel inhibitors for various targets, including HIV reverse transcriptase, by hopping from one heterocyclic core to another. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminopyridine (B139424)
3-nitropyridine
2,6-dibromopyridine
pyridine-3-sulfonic acid
N-(5-bromo-2-methylpyridin-3-yl)acetamide
2-Aryloxy-N-(pyrimidin-5-yl)acetamide

Molecular Target Identification and Mechanistic Research Approaches

High-Throughput Screening Methodologies for Novel Target Discovery

The journey to identify the biological targets of novel compounds frequently begins with high-throughput screening (HTS). This process allows for the rapid assessment of large libraries of chemical entities against specific biological assays. For compounds like the pyridinyl acetamides, a cellular HTS approach is often employed to find inhibitors of a particular signaling pathway.

A notable example is the discovery of pyridinyl acetamide (B32628) derivatives as inhibitors of the Wnt signaling pathway. nih.gov Researchers developed a cellular HTS to screen for compounds that could block Wnt secretion and subsequent pathway activation, which is a therapeutic strategy in multiple cancers. nih.gov This screen led to the identification of a lead structure, demonstrating the power of HTS in pinpointing bioactive molecules from a large chemical space. nih.gov Advances in HTS technology, such as affinity selection mass spectrometry (ASMS), now permit the screening of over a million compounds, accommodating targets where there is minimal prior knowledge of the protein's function or structure. embopress.org Phenotypic screening, another HTS approach, can identify molecules that alter a specific cellular phenotype in a mechanistically agnostic manner, which is useful for identifying compounds active against multiple targets or unknown pathways in physiologically relevant disease models. embopress.org

Biochemical Assay Development for Target Validation

Following the identification of a hit from HTS, the next critical step is the development of robust biochemical assays to validate the molecular target. These assays are designed to confirm the direct interaction between the compound and the putative target and to quantify the compound's potency. For enzyme targets, this typically involves measuring the inhibition of enzymatic activity.

For instance, in the development of N-substituted acetamide derivatives as P2Y14 receptor (P2Y14R) antagonists, a key step was the establishment of an assay to measure the compound's inhibitory concentration (IC50). nih.gov The most potent antagonist from this series, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), was found to have an IC50 of 0.6 nM. nih.gov Such assays are crucial for confirming the on-target activity and for guiding the structure-activity relationship (SAR) studies to optimize potency. nih.gov The development of these assays can sometimes be complex, but for certain targets, mass spectrometry-based assays can be less complex to develop than traditional biochemical HTS and are adaptable to targets with little functional or structural information. embopress.org

Compound ExampleTargetAssay TypePotency (IC50)
GNF-1331Porcupine (Wnt signaling)Cellular HTS-
I-17 P2Y14 ReceptorBiochemical Inhibition0.6 nM nih.gov

Enzyme Kinetics and Inhibition Mechanism Studies

Once a compound is validated as an inhibitor of a specific enzyme, detailed kinetic studies are performed to understand its mechanism of inhibition. This involves determining whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate, which can have significant implications for its pharmacological effects.

While specific enzyme kinetic data for N-(5-bromo-2-hydroxypyridin-3-yl)acetamide is not yet available in the public domain, the general approach involves measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. By plotting the data, for example using a Lineweaver-Burk plot, the type of inhibition can be determined. For example, studies on other classes of enzyme inhibitors, such as 5-styrylbenzamide derivatives, have utilized these methods to characterize their mode of inhibition against enzymes like acetylcholinesterase and β-secretase.

Ligand-Protein Interaction Analysis and Binding Mode Characterization

To gain a deeper understanding of how a compound interacts with its protein target at a molecular level, various biophysical and computational techniques are employed. X-ray crystallography is a powerful method that can provide a high-resolution 3D structure of the ligand-protein complex, revealing the precise binding mode. For instance, the crystal structure of a related compound, N-(5-bromopyridin-2-yl)acetamide, has been determined, showing the planarity of the pyridine-acetamide moiety which is critical for intermolecular interactions. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target. In the study of N-substituted acetamide derivatives as P2Y14R antagonists, molecular docking was used to analyze the binding of reported antagonists and to guide the design of new, more potent compounds. nih.gov These computational methods can predict the electrophilic and nucleophilic sites of a molecule, which can enhance the understanding of its reactivity and binding interactions.

Applications in Chemical Biology as Probes and Tools

Bioactive small molecules, such as the brominated pyridinyl acetamides, can serve as valuable chemical probes to study biological pathways. Their ability to interact with specific cellular targets allows researchers to investigate the function of these targets in a controlled manner. The bromine atom on the pyridine (B92270) ring provides a handle for further chemical modification, such as through Suzuki cross-coupling reactions, allowing for the synthesis of more complex molecules that can be tailored for specific research applications. For example, a compound like 3-Acetyl-5-bromopyridine, a related biochemical reagent, can be used as a starting material for creating probes for life science research. medchemexpress.com The development of such chemical tools is essential for dissecting complex biological processes and for the validation of new drug targets.

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide. The method's versatility allows for its application in quantification, impurity profiling, and stability studies. Typically, separations are performed using reverse-phase (RP) columns.

Detailed research findings indicate that RP-HPLC methods are effective for separating this compound from its main component and other related impurities. researchgate.netwikipedia.org Common stationary phases include C8 and C18 columns, which provide excellent resolution for polar and non-polar analytes. researchgate.netwikipedia.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) buffer. wikipedia.orgnih.gov The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. nih.gov

Ultraviolet (UV) detection is the most common method for quantification, with the wavelength set near the absorbance maximum of the compound, typically in the range of 210-230 nm. researchgate.netwikipedia.orgnih.gov For unequivocal identification and structural confirmation, especially at trace levels, HPLC is often coupled with a mass spectrometer (MS). This hyphenated technique, LC-MS, provides molecular weight information and fragmentation patterns, confirming the identity of the analyte. Commercial suppliers of this compound often provide LC-MS data to confirm the structure of their material. nih.govnih.gov

ParameterCondition 1Condition 2Condition 3
ColumnQualisil BDS C8 researchgate.netKinetex C18 wikipedia.orgEnable ODS C18 nih.gov
Mobile PhaseAcetonitrile:Water (29:71, v/v) researchgate.netGradient of Phosphate Buffer (pH 4.0) and a mix of THF, Methanol, ACN, Water wikipedia.orgAcetonitrile:0.1M Potassium Dihydrogen Phosphate (30:70, v/v), pH 4.5 nih.gov
Flow Rate1.0 mL/min researchgate.net1.0 mL/min wikipedia.org1.0 mL/min nih.gov
DetectionUV at 230 nm researchgate.netUV at 215 nm wikipedia.orgUV at 210 nm nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's molecular structure contains polar functional groups (a hydroxyl and an amide group) that contribute to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for compounds containing active hydrogens is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic protons on the hydroxyl and amide groups with non-polar trimethylsilyl (B98337) (TMS) groups. This chemical modification reduces the polarity and increases the volatility of the analyte, making it suitable for GC separation.

The resulting TMS-derivative can then be analyzed by GC-MS. The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a 5% phenyl-polysiloxane phase). The carrier gas, typically helium, transports the analyte through the column. diva-portal.org As the separated derivative elutes from the column, it enters the mass spectrometer, where it is ionized (usually by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification, while the total ion chromatogram is used for quantification.

Ultra-Performance Liquid Chromatography (UPLC) with Photo Diode Array Detection

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher system pressures. The use of UPLC is confirmed by some commercial suppliers who list UPLC data for this compound. nih.govnih.gov

For the analysis of this compound, a UPLC method would offer faster analysis times, making it ideal for high-throughput screening in research and quality control environments. A typical UPLC method would employ a sub-2 µm C18 column and a fast gradient elution to resolve the target compound from its related substances in a significantly shorter timeframe than HPLC.

Pairing UPLC with a Photo Diode Array (PDA) detector is particularly advantageous. A PDA detector acquires the entire UV-visible spectrum for the analyte as it elutes, providing more comprehensive data than a standard single-wavelength UV detector. This capability is invaluable for assessing peak purity by checking for co-eluting impurities and for confirming the identity of a peak by comparing its spectrum against that of a reference standard. researchgate.net The principles of adapting an HPLC method to a faster UPLC application have been noted in related research. psu.edu

ParameterTypical UPLC-PDA Conditions (Hypothetical)
ColumnAcquity UPLC BEH C18, 1.7 µm
Mobile PhaseFast gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.4 - 0.6 mL/min
DetectionPDA scan from 200-400 nm
AdvantageAnalysis time < 5 minutes with high resolution and peak purity assessment

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, requiring minimal sample and reagent volumes. diva-portal.org It serves as an excellent alternative and complementary method to HPLC for pharmaceutical analysis and impurity profiling. nih.govnih.gov The separation in CE is based on the differential migration of analytes in a narrow fused-silica capillary under the influence of a strong electric field. psu.edu

Two modes of CE are particularly relevant for the analysis of this compound:

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE and separates analytes based on their charge-to-size ratio. researchgate.net The target compound possesses a weakly acidic pyridinol group, which can be deprotonated in a basic buffer (e.g., borate (B1201080) or phosphate buffer at pH > 8) to form an anion. nih.govmdpi.com This negatively charged ion will migrate at a specific velocity in the electric field, allowing for its separation from other charged impurities. CZE is widely used for the quality assessment and impurity profiling of pharmaceuticals. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography that extends the applicability of CE to neutral compounds and mixtures of neutral and charged species. wikipedia.orgnih.gov In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. longdom.orgasdlib.org This forms micelles that act as a pseudo-stationary phase. The analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles. nih.govnih.gov Separation occurs based on differences in these partitioning coefficients, allowing for the resolution of compounds with very similar electrophoretic mobilities but different hydrophobicities. This makes MEKC highly suitable for separating this compound from other neutral, structurally similar impurities.

Future Research Trajectories for Halogenated Hydroxypyridine Acetamides

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyridines is a topic of significant interest. heteroletters.org Traditional methods for the synthesis of pyridine (B92270) derivatives can sometimes involve harsh reaction conditions, toxic solvents, and multi-step procedures that are not ideal for large-scale and environmentally friendly production. mdpi.com Future research will likely focus on the development of novel and sustainable synthetic routes to access N-(5-bromo-2-hydroxypyridin-3-yl)acetamide and its analogs.

A plausible synthetic pathway to this compound starts from 3-amino-5-bromopyridine (B85033). This starting material can be synthesized from 2-aminopyridine (B139424) through bromination. heteroletters.org The amino group of 3-amino-5-bromopyridine can then be acetylated to form N-(5-bromopyridin-3-yl)acetamide. Subsequent hydroxylation at the 2-position would yield the final product. The development of a one-pot reaction that combines these steps would be a significant advancement in terms of efficiency and sustainability.

Key areas for future research in the synthesis of halogenated hydroxypyridine-acetamides include:

Green Chemistry Approaches: The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free or metal-free reaction conditions are crucial for sustainable synthesis. rsc.org Recent advancements in the sustainable synthesis of substituted pyridines using reusable catalysts offer promising avenues. mdpi.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Biocatalysis: The use of enzymes for specific transformations, such as regioselective hydroxylation, could provide a highly efficient and environmentally benign route to these compounds.

Exploration of Diverse Chemical Reactivity for Functionalization

The chemical reactivity of this compound offers multiple avenues for structural diversification and the synthesis of new derivatives with potentially improved biological activities. The bromine atom on the pyridine ring is a key functional handle for various chemical transformations.

Future research should focus on exploring the following reactions:

Cross-Coupling Reactions: The bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. chemrxiv.org These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring, enabling the generation of large compound libraries for biological screening.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring, enhanced by the bromo substituent, can facilitate S_NAr reactions, allowing for the introduction of various nucleophiles.

Functionalization of the Hydroxyl and Acetamide (B32628) Groups: The hydroxyl and acetamide moieties can also be modified to explore their impact on the compound's properties. For example, the hydroxyl group can be alkylated or acylated, and the acetamide group can be hydrolyzed and subsequently reacted to introduce different substituents.

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingArylboronic acid, Pd catalyst, base5-Aryl-2-hydroxypyridin-3-yl)acetamide derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, base5-Amino-2-hydroxypyridin-3-yl)acetamide derivatives
Stille CouplingOrganostannane, Pd catalyst5-Alkyl/Aryl-2-hydroxypyridin-3-yl)acetamide derivatives

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational modeling plays an increasingly important role in modern drug discovery, enabling the rational design of new compounds and the optimization of lead candidates. nih.govnih.gov For this compound and its analogs, computational methods can provide valuable insights into their electronic properties, binding modes to biological targets, and potential for further development.

Future research in this area should include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. nih.gov This information can help in understanding their chemical behavior and in predicting their interaction with biological macromolecules.

Molecular Docking: Docking studies can be employed to predict the binding mode of this compound and its derivatives to the active site of target proteins, such as JAK2. researchgate.net This can guide the design of new analogs with improved binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-protein interactions, allowing for the assessment of binding stability and the identification of key interactions that contribute to binding affinity. nih.govnih.gov

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

Expanding Structure-Activity Relationship Understanding for Enhanced Selectivity

A thorough understanding of the structure-activity relationship (SAR) is crucial for the development of potent and selective drugs. mdpi.comnih.gov For this compound, systematic structural modifications and subsequent biological evaluation are needed to elucidate the SAR for its potential therapeutic targets.

Key aspects to investigate in future SAR studies include:

Role of the Bromo Substituent: The position and nature of the halogen atom can significantly impact the compound's activity and selectivity. nih.gov Replacing the bromine with other halogens (F, Cl, I) or other functional groups will be important to understand its role in target binding.

Exploration of the Pyridine Ring Substituents: As mentioned in the reactivity section, the introduction of diverse substituents on the pyridine ring through cross-coupling reactions will be a key strategy to build a comprehensive SAR. nih.gov

PositionModificationPotential Impact
5Substitution of bromine with other halogens or functional groupsAltered binding affinity and selectivity
2Alkylation or acylation of the hydroxyl groupModified hydrogen bonding and solubility
3Variation of the amide substituentImpact on steric and electronic properties
4, 6Introduction of new substituentsExploration of new interaction points with the target

Emerging Chemical Biology Applications and Tool Development

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. chemimpex.com Halogenated hydroxypyridine-acetamides like this compound can serve as scaffolds for the development of such chemical tools.

Future research in this direction could focus on:

Development of Chemical Probes: By incorporating reporter tags such as fluorescent dyes or biotin, derivatives of this compound can be converted into chemical probes. nih.gov These probes can be used to visualize the localization of their target proteins within cells or to isolate and identify binding partners.

Photoaffinity Labeling: The introduction of a photolabile group onto the scaffold can lead to the development of photoaffinity labels. These tools can be used to covalently label the target protein upon photoactivation, enabling the precise identification of the binding site.

Target Deconvolution: For derivatives with interesting phenotypic effects but unknown mechanisms of action, chemical biology approaches can be employed to identify their cellular targets. This can involve techniques such as affinity chromatography or activity-based protein profiling.

The development of such chemical tools based on the this compound scaffold would not only advance our understanding of its biological functions but also provide valuable reagents for the broader scientific community.

Q & A

Q. How can researchers optimize the synthesis of N-(5-bromo-2-hydroxypyridin-3-yl)acetamide to maximize yield and purity?

Methodological Answer:

  • Reagent Selection: Use bromine and acetic anhydride as primary reagents, with catalysts like Pd(OAc)₂ for coupling reactions .
  • Reaction Conditions: Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates. Control reaction time (8–12 hours) to minimize side products .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the compound with >95% purity .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters: space group P1, unit cell dimensions a = 4.0014 Å, b = 8.7232 Å, c = 23.0626 Å .
  • Spectroscopy: Confirm functional groups via FT-IR (C=O stretch at ~1670 cm⁻¹, O–H stretch at ~3200 cm⁻¹). Use ¹H/¹³C NMR (DMSO-d₆) to verify pyridine ring protons (δ 7.8–8.2 ppm) and acetamide methyl (δ 2.1 ppm) .

Q. How does the hydroxyl group at the 2-position of the pyridine ring influence the compound’s physicochemical properties?

Methodological Answer:

  • Solubility Enhancement: The hydroxyl group increases polarity, improving aqueous solubility (logP reduced by ~0.5 compared to methyl-substituted analogs). Use shake-flask method with HPLC quantification for experimental validation .
  • Hydrogen Bonding: Crystallographic data reveal intramolecular H-bonding between the hydroxyl and acetamide oxygen, stabilizing the planar conformation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic aromatic substitution (NAS) reactions involving this compound?

Methodological Answer:

  • Steric vs. Electronic Effects: Despite the bromine atom’s electrophilicity, the hydroxyl group at the 2-position reduces NAS yields by 15–20% compared to non-hydroxylated analogs (e.g., N-(5-bromo-2-methylpyridin-4-yl)acetamide). Use DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites .
  • Experimental Validation: Compare reaction rates under identical conditions (e.g., NaSPh in DMF at 100°C). Monitor via LC-MS to track intermediate formation .

Q. What computational strategies are recommended for predicting biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinase domains or GPCRs) from the PDB. Prioritize targets with binding affinities ≤ –7.0 kcal/mol .
  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrogen bond acceptors at pyridine-N and hydroxyl-O) to screen virtual libraries like ChEMBL .

Q. How can crystallographic data be leveraged to explain discrepancies in biological activity across structural analogs?

Methodological Answer:

  • Conformational Analysis: Compare crystal structures of analogs (e.g., N-(5-bromo-2-methylpyridin-4-yl)acetamide vs. target compound). The hydroxyl group induces a 12° torsional angle shift in the pyridine ring, altering binding pocket compatibility .
  • SAR Correlation: Overlay crystallographic data with IC₅₀ values from enzyme assays (e.g., kinase inhibition) to identify conformation-activity relationships .

Key Recommendations for Researchers

  • Contradiction Management: Replicate experiments under standardized conditions (solvent, temperature) when comparing reactivity or biological data.
  • Tool Integration: Combine crystallography with computational modeling to rationalize structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.